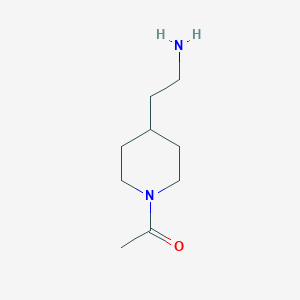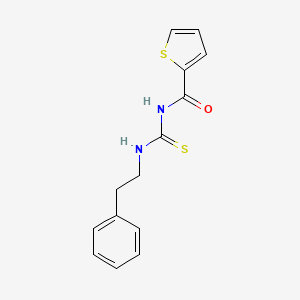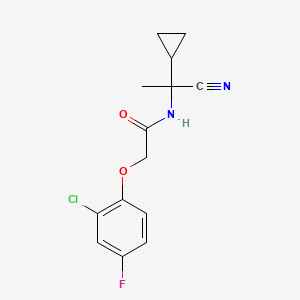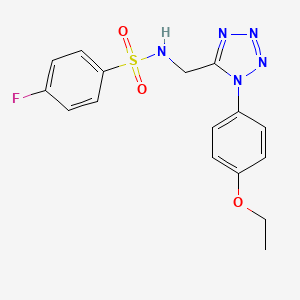
1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C9H18N2O. It is also known by its IUPAC name, 2-(1-acetyl-4-piperidinyl)ethylamine. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
The primary targets of 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound . Piperidine derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can alter the conformation or activity of the target, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 1-[4-(2-Aminoethyl)piperidin-1-yl]ethan-1-one are not explicitly mentioned in the available literature. Given the structural similarity to piperidine, it’s plausible that this compound could affect similar pathways. Piperidine and its derivatives have been implicated in a variety of biochemical pathways, including neurotransmission and enzymatic reactions .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its molecular weight (170.25 g/mol ) is within the range that generally allows for good bioavailability.
Result of Action
As a derivative of piperidine, it might share some of the biological activities associated with this class of compounds, such as potential effects on neurotransmission . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine with an appropriate acylating agent. One common method involves the reaction of piperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and continuously removing the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl halides.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems and can act as a ligand in receptor studies.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
1-(4-(2-Aminoethyl)piperidin-1-yl)ethanone can be compared with other similar compounds such as:
1-(2-Aminoethyl)piperidine: This compound lacks the acetyl group present in this compound, which can affect its reactivity and biological activity.
N-(2-Aminoethyl)piperidine: Similar to 1-(2-Aminoethyl)piperidine but with different substitution patterns on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-(2-aminoethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(12)11-6-3-9(2-5-10)4-7-11/h9H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVCXSGVHBGIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-2-[4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B2849020.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2849023.png)

![2-[[6-(butylsulfamoyl)-1H-benzimidazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2849026.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2849029.png)
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2849030.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2849031.png)
![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)
![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)
![5-[(4-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)

![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)


